Nor NOHA monoacetate
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Overview
Description
Mechanism of Action
Target of Action
Nor-NOHA (monoacetate) is a highly potent and selective inhibitor of arginase . The primary target of Nor-NOHA (monoacetate) is Arginase-1, a human enzyme .
Mode of Action
Nor-NOHA (monoacetate) interacts with its target, Arginase-1, by inhibiting its activity . This inhibition prevents the hydrolysis of L-arginine, a critical process in the urea cycle .
Biochemical Pathways
By inhibiting Arginase-1, Nor-NOHA (monoacetate) affects the urea cycle, a crucial biochemical pathway in the liver that helps in the detoxification and removal of ammonia . The inhibition of Arginase-1 leads to an increase in the levels of L-arginine, a substrate for nitric oxide synthase, thereby potentially affecting nitric oxide production .
Pharmacokinetics
It is known that the compound has high bioavailability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Nor-NOHA (monoacetate).
Result of Action
The inhibition of Arginase-1 by Nor-NOHA (monoacetate) results in increased levels of L-arginine . This can lead to an increase in the production of nitric oxide, a molecule that plays a crucial role in various physiological processes, including vasodilation and immune response . Additionally, Nor-NOHA (monoacetate) has been shown to induce apoptosis in ARG2-expressing cells under hypoxic conditions .
Action Environment
The action of Nor-NOHA (monoacetate) can be influenced by environmental factors such as oxygen levels. For instance, it has been shown to induce apoptosis in ARG2-expressing cells specifically under hypoxic conditions . This suggests that the efficacy and stability of Nor-NOHA (monoacetate) can be influenced by the oxygen levels in the environment.
Biochemical Analysis
Biochemical Properties
Nor-NOHA (Monoacetate) plays a significant role in biochemical reactions, particularly as an arginase inhibitor . It exhibits 10-fold selectivity for human type II arginase over type I . This interaction with arginase, an enzyme that catalyzes the hydrolysis of arginine into urea and L-ornithine , is a key aspect of its biochemical activity .
Cellular Effects
In terms of cellular effects, Nor-NOHA (Monoacetate) has been found to inhibit the growth of lung carcinoma implants in mice . It also enhances the effect of acetylcholine on isolated aortic and mesenteric arterial rings , indicating its influence on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, Nor-NOHA (Monoacetate) exerts its effects through binding interactions with biomolecules and enzyme inhibition . As a competitive arginase inhibitor, it binds to the active site of the enzyme, preventing the normal substrate, arginine, from binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nor-NOHA (Monoacetate) have been observed over time. It is known to be a stable compound, with its inhibitory effects on arginase being reversible .
Dosage Effects in Animal Models
In animal models, the effects of Nor-NOHA (Monoacetate) vary with dosage. While specific dosage effects may depend on the model and study design, it has been shown to inhibit the growth of lung carcinoma implants in mice .
Metabolic Pathways
Nor-NOHA (Monoacetate) is involved in the metabolic pathway of arginine, where it acts as an arginase inhibitor . By inhibiting arginase, it affects the conversion of arginine into urea and L-ornithine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nor-NOHA (monoacetate) typically involves the hydroxylation of nor-L-arginineThe final step involves the deprotection of the amino and carboxyl groups to yield nor-NOHA (monoacetate) .
Industrial Production Methods
Industrial production of nor-NOHA (monoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Nor-NOHA (monoacetate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert nor-NOHA (monoacetate) into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of nor-NOHA (monoacetate) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of nor-NOHA (monoacetate) depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Nor-NOHA (monoacetate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies of cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and immune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Nω-Hydroxy-L-arginine: Another potent arginase inhibitor with similar biological effects.
α-Difluoromethylornithine: An arginase inhibitor used in the treatment of certain cancers.
Sauchinone: A plant-derived arginase inhibitor with potential therapeutic applications.
Uniqueness
Nor-NOHA (monoacetate) is unique due to its high selectivity and potency as an arginase inhibitor. It exhibits a ten-fold selectivity for human type II arginase over type I, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUGHGOGNIYFKU-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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